molecular formula C12H16BClO3 B1426714 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1029439-70-0

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No. B1426714
M. Wt: 254.52 g/mol
InChI Key: GVRXANKNFVXVMH-UHFFFAOYSA-N
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Description

“3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound includes a phenol group attached to a boron atom, which is part of a dioxaborolane ring. The ring also contains two methyl groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.53 g/mol . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The compound has been utilized in the synthesis of various chemicals, characterized by spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS), and confirmed by X-ray diffraction. DFT calculations have been performed for comparative analysis of spectroscopic data, geometrical parameters, and physicochemical properties (Wu et al., 2021).

  • Crystal Structure and Vibrational Properties Studies : Detailed studies have been conducted on the crystal structure and vibrational properties of related compounds, providing insights into their molecular structure and conformation (Wu et al., 2021).

  • Quantitative Analysis in Lignins : It has been used as a reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins, offering insights into phenolic hydroxyl environments and their analysis (Granata & Argyropoulos, 1995).

Chemical and Molecular Studies

  • Boric Acid Ester Intermediates : The compound is a key intermediate in the creation of boric acid ester intermediates, which has applications in chemical synthesis and molecular studies (Huang et al., 2021).

  • Pd-catalyzed Borylation : It has been used in Pd-catalyzed borylation of aryl bromides, illustrating its role in creating (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are important in various chemical syntheses (Takagi & Yamakawa, 2013).

  • Electron Donors in Organic Synthesis : Its derivatives have been synthesized as key electron donors, used in different synthetic approaches, emphasizing its role in organic chemistry (Bifari & El-Shishtawy, 2021).

Biochemical and Pharmacological Research

  • In Vitro Cytotoxicity and Cellular Uptake Studies : The compound has been studied for its role in the preparation of boronated phosphonium salts, which are analyzed for in vitro cytotoxicity and cellular uptake, indicating its potential in biochemical research (Morrison et al., 2010).

  • Nanoparticles for Brightness Emission : It has been used in the synthesis of nanoparticles that show bright fluorescence emission, underlining its utility in materials science and nanoparticle research (Fischer et al., 2013).

  • Hydrogen Peroxide Monitoring in Brain : Derivatives of the compound have been designed for specific reaction with hydrogen peroxide, allowing for efficient monitoring of H2O2 in the brain, demonstrating its application in neurological research and diagnostics (Luo et al., 2022).

Applications in Sensing Technologies

  • Hydrogen Peroxide Vapor Detection : The compound's derivatives have been used in the development of organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, indicating its potential in explosive detection and environmental monitoring (Fu et al., 2016).

  • Pro-Chelator for Hydroxyl Radical Formation Inhibition : A pro-chelating agent derived from the compound has been synthesized for iron sequestration, preventing hydroxyl radical formation, showcasing its application in chemical biology (Charkoudian et al., 2006).

  • Rhodium- and Ruthenium-Catalyzed Dehydrogenative Borylation : The compound has been employed in dehydrogenative borylation, revealing its role in the stereoselective synthesis of vinylboronates, beneficial for organic synthesis and pharmaceutical research (Murata et al., 2002).

  • Synthesis of Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester fluorescence probes derived from the compound have been synthesized for detecting hydrogen peroxide, underlining its importance in chemical sensing and diagnostics (Lampard et al., 2018).

properties

IUPAC Name

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRXANKNFVXVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Watanabe, T Mino, T Abe, T Kogure… - The Journal of Organic …, 2014 - ACS Publications
Allylic arylation of cinnamyloxyphenylboronic acid pinacol esters 3, which have arylboronic acid moiety and allylic ether moiety, using a hydrazone 1d–Pd(OAc) 2 system proceeded …
Number of citations: 25 pubs.acs.org
X Liang, Y Xie, X Liu, H Xu, H Ren, S Tang… - Journal of Medicinal …, 2022 - ACS Publications
As a complex pathogenesis driven by immune inflammatory factors and intestinal microbiota, the treatment of inflammatory bowel disease (IBD) may rely on the comprehensive …
Number of citations: 2 pubs.acs.org

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